
Propanamide, N-(3-chloro-2-hydroxyphenyl)-
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Overview
Description
Propanamide, N-(3-chloro-2-hydroxyphenyl)- is a chemical compound with the molecular formula C9H10ClNO2. It is known for its unique structure, which includes a chloro group and a hydroxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3-chloro-2-hydroxyphenyl)- typically involves the reaction of 3-chloroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(3-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-chloro-2-hydroxyacetophenone.
Reduction: Formation of N-(3-hydroxyphenyl)propanamide.
Substitution: Formation of various substituted propanamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has identified the compound's potential as an inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a critical target for therapeutic intervention. Studies have shown that derivatives containing amide groups can enhance the inhibitory activity against Plk1, suggesting that Propanamide, N-(3-chloro-2-hydroxyphenyl)- may also exhibit similar properties .
Biological Activity
The compound's structure suggests it could possess anti-inflammatory and antioxidant properties due to the presence of the hydroxy group. Compounds with similar structures have been shown to modulate oxidative stress and inflammatory responses in cells, indicating that Propanamide, N-(3-chloro-2-hydroxyphenyl)- may be investigated further for therapeutic uses in conditions characterized by inflammation and oxidative damage .
Agricultural Applications
Pesticidal Properties
There is emerging interest in the use of phenolic compounds as natural pesticides. The chlorinated phenolic structure of Propanamide, N-(3-chloro-2-hydroxyphenyl)- may contribute to its efficacy as a pesticide or herbicide. Studies have indicated that phenolic compounds can disrupt metabolic processes in pests, providing a basis for further exploration of this compound in agricultural settings .
Material Science
Polymeric Applications
The incorporation of amide groups into polymeric materials can enhance their thermal stability and mechanical properties. Propanamide, N-(3-chloro-2-hydroxyphenyl)- could be utilized as a monomer or additive in the synthesis of polymers aimed at specific applications such as coatings or composites that require enhanced durability and resistance to environmental degradation .
Synthesis and Characterization
The synthesis of Propanamide, N-(3-chloro-2-hydroxyphenyl)- has been reported through various methods. Notably, a method involving thionyl chloride and ammonia has been developed to improve yield and reduce costs associated with traditional synthesis routes . This efficient synthetic pathway supports the feasibility of scaling up production for commercial applications.
Case Study 1: Anticancer Research
A study published in Nature explored the inhibition of Plk1 by various compounds including derivatives of Propanamide, N-(3-chloro-2-hydroxyphenyl)-. The results indicated that modifications to the amide group significantly influenced the inhibitory potency against Plk1, highlighting the importance of structural optimization in drug design .
Case Study 2: Agricultural Efficacy
In agricultural trials, compounds structurally related to Propanamide, N-(3-chloro-2-hydroxyphenyl)- demonstrated effective pest control under field conditions. The results suggested potential for developing new biopesticides based on this compound's structure .
Mechanism of Action
The mechanism of action of Propanamide, N-(3-chloro-2-hydroxyphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-hydroxyphenyl)propanamide
- 3-chloro-N-(2-hydroxyphenyl)propanamide
- 3-chloro-N-(3,5-dimethoxyphenyl)propanamide
Uniqueness
Propanamide, N-(3-chloro-2-hydroxyphenyl)- is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Propanamide, N-(3-chloro-2-hydroxyphenyl)-, also known as 3-(4-hydroxyphenyl)propanamide or Phloretamide, is a phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-cancer applications. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and data.
1. Chemical Structure and Properties
The chemical structure of Propanamide, N-(3-chloro-2-hydroxyphenyl)- features a propanamide backbone with a chloro and hydroxy substituent on the aromatic ring. This structural configuration is critical for its biological activity. The compound's molecular formula is C10H10ClNO\ and it has a molecular weight of approximately 201.64 g/mol.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of propanamide compounds, including those with similar structural features to N-(3-chloro-2-hydroxyphenyl)-. Research indicates that certain derivatives exhibit potent activity against multidrug-resistant pathogens:
- Minimum Inhibitory Concentration (MIC) Values :
- Methicillin-resistant Staphylococcus aureus (MRSA): MIC values ranging from 1 to 8 µg/mL.
- Vancomycin-resistant Enterococcus faecalis: MIC values between 0.5–2 µg/mL.
- Gram-negative pathogens: MIC values from 8 to 64 µg/mL.
- Drug-resistant Candida species: MIC values from 8 to 64 µg/mL, including Candida auris .
These findings suggest that derivatives of propanamide compounds could serve as foundational platforms for developing new antimicrobial agents targeting resistant strains.
3. Anti-Cancer Potential
Research has also explored the anti-cancer potential of phenolic compounds related to Propanamide, N-(3-chloro-2-hydroxyphenyl)-. For instance, studies on ibuprofen analogs have shown that certain modifications can enhance cytotoxicity against cancer cell lines:
- Cytotoxicity Studies :
The mechanisms through which Propanamide, N-(3-chloro-2-hydroxyphenyl)- exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism. For example, certain compounds exhibited significant inhibition across multiple CYP isoforms, suggesting implications for drug interactions and metabolism .
- Antioxidant Properties : The phenolic structure contributes to antioxidant activity, which can protect cells from oxidative stress and may enhance the efficacy of other therapeutic agents.
5. Case Studies and Research Findings
Several studies have investigated the biological activities associated with propanamide derivatives:
6. Conclusion
Propanamide, N-(3-chloro-2-hydroxyphenyl)- shows promising biological activities, particularly in antimicrobial and anti-cancer applications. The ongoing research into its derivatives highlights the potential for developing new therapeutic agents that could address current challenges in treating resistant infections and cancer. Continued exploration of its mechanisms of action and optimization of its chemical structure will be essential for advancing its application in clinical settings.
Properties
CAS No. |
221291-87-8 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
N-(3-chloro-2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO2/c1-2-8(12)11-7-5-3-4-6(10)9(7)13/h3-5,13H,2H2,1H3,(H,11,12) |
InChI Key |
QPWHEDZASSKIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)Cl)O |
Origin of Product |
United States |
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